Cas no 2167363-13-3 (4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid)

4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid
- 2167363-13-3
- EN300-1739008
-
- インチ: 1S/C12H17NO3/c1-8-3-4-10(11(5-8)16-2)9(7-13)6-12(14)15/h3-5,9H,6-7,13H2,1-2H3,(H,14,15)
- InChIKey: ZNEYNRZEPBLZRS-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=C(C)C=CC=1C(CN)CC(=O)O
計算された属性
- せいみつぶんしりょう: 223.12084340g/mol
- どういたいしつりょう: 223.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.4
- トポロジー分子極性表面積: 72.6Ų
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1739008-0.1g |
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid |
2167363-13-3 | 0.1g |
$829.0 | 2023-09-20 | ||
Enamine | EN300-1739008-1.0g |
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid |
2167363-13-3 | 1g |
$943.0 | 2023-06-03 | ||
Enamine | EN300-1739008-0.05g |
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid |
2167363-13-3 | 0.05g |
$792.0 | 2023-09-20 | ||
Enamine | EN300-1739008-10.0g |
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid |
2167363-13-3 | 10g |
$4052.0 | 2023-06-03 | ||
Enamine | EN300-1739008-0.25g |
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid |
2167363-13-3 | 0.25g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1739008-2.5g |
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid |
2167363-13-3 | 2.5g |
$1848.0 | 2023-09-20 | ||
Enamine | EN300-1739008-1g |
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid |
2167363-13-3 | 1g |
$943.0 | 2023-09-20 | ||
Enamine | EN300-1739008-0.5g |
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid |
2167363-13-3 | 0.5g |
$905.0 | 2023-09-20 | ||
Enamine | EN300-1739008-5.0g |
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid |
2167363-13-3 | 5g |
$2732.0 | 2023-06-03 | ||
Enamine | EN300-1739008-5g |
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid |
2167363-13-3 | 5g |
$2732.0 | 2023-09-20 |
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid 関連文献
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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10. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acidに関する追加情報
Introduction to 4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid (CAS No. 2167363-13-3)
4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid, identified by its CAS number 2167363-13-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of amino acids derivatives, characterized by its unique structural framework, which includes an amino group, a carboxylic acid moiety, and an aromatic ring system. The presence of both 2-methoxy-4-methylphenyl and butanoic acid functional groups imparts distinct chemical properties, making it a versatile candidate for various synthetic applications.
The structural composition of 4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid positions it as a promising intermediate in the synthesis of more complex molecules. Its aromatic ring system, modified by methoxy and methyl substituents, enhances its reactivity and compatibility with a range of biochemical pathways. This feature has been leveraged in recent studies exploring novel drug candidates and enzyme inhibitors.
In recent years, there has been growing interest in the development of small-molecule modulators that can interact with biological targets at the molecular level. 4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid has been investigated for its potential role in modulating enzyme activity and receptor binding. Specifically, its structural motifs have been found to mimic natural substrates or inhibitors, providing a basis for designing drugs with enhanced specificity and efficacy.
One notable area of research involves the exploration of this compound as a precursor in the synthesis of protease inhibitors. Proteases play a critical role in various physiological processes, including signal transduction, protein degradation, and viral replication. By designing molecules that can selectively inhibit specific proteases, researchers aim to develop treatments for conditions such as cancer, inflammation, and infectious diseases. The unique structural features of 4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid make it an attractive scaffold for such applications.
Additionally, the compound has shown promise in studies related to neurodegenerative disorders. Emerging research suggests that certain amino acid derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease. The ability of 4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid to cross the blood-brain barrier and exert pharmacological effects makes it a compelling candidate for further investigation.
The synthesis of 4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic asymmetric hydrogenation and cross-coupling reactions, have been employed to achieve high yields and purity. These techniques not only enhance the efficiency of production but also allow for modifications that can fine-tune the pharmacological properties of the compound.
In conclusion, 4-amino-3-(2-methoxy-4-methylphenyl)butanoic acid (CAS No. 2167363-13-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities position it as a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, its importance in the field of medicinal chemistry is likely to grow further.
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